5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the addition of the cyclopentylmethyl and hydroxyethoxy groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide group could potentially allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the sulfonamide group could potentially participate in acid-base reactions, while the thiophene ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could increase its solubility in polar solvents .Scientific Research Applications
Ocular Hypotensive Activity
A study conducted by Prugh et al. (1991) involved the preparation and evaluation of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides for topical ocular hypotensive activity in glaucoma models. The study optimized substituents for inhibitory potency against carbonic anhydrase, water solubility, and minimizing pigment binding in the iris, demonstrating the compound's potential in treating glaucoma Prugh et al., 1991.
Cytotoxicity
Arsenyan, Rubina, and Domracheva (2016) synthesized aminomethylselenopheno[3,2-b]thiophene sulfonamides and evaluated their cytotoxicity against various cancer cell lines. The study highlights the potential of these compounds in cancer research Arsenyan, Rubina, & Domracheva, 2016.
Anticonvulsant Agents
Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, showing significant anticonvulsive effects in a study. This research points to the application of such compounds in developing anticonvulsant drugs Farag et al., 2012.
Antioxidant and Enzyme Inhibition Activity
Fatima et al. (2013) explored the synthesis of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide and its antioxidant activities. The compounds showed prominent activity against acetylcholinesterase enzyme, indicating their potential in therapeutic applications Fatima et al., 2013.
Urease Inhibition and Antibacterial Activity
Noreen et al. (2017) reported on the synthesis of thiophene sulfonamide derivatives and their urease inhibition and antibacterial activities. This study underscores the compounds' applicability in addressing urease-related disorders and bacterial infections Noreen et al., 2017.
Future Directions
Properties
IUPAC Name |
5-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO4S2/c13-10-3-4-11(19-10)20(16,17)14-9-12(18-8-7-15)5-1-2-6-12/h3-4,14-15H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNQJJMKDOJEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Cl)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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